molecular formula C10H14N4S B13241587 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine

1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13241587
M. Wt: 222.31 g/mol
InChI Key: INLHFTAMCNKNLX-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetic biheterocyclic compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores—a 1-ethyl-1H-pyrazole ring and a 4-methyl-1,3-thiazole unit—linked by a methyleneamine bridge. The strategic combination of these heterocycles is designed to produce ligands capable of multivalent binding to biological targets, a key trend in the development of new therapeutic agents . Pyrazole derivatives are extensively documented in scientific literature for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties . Similarly, the 1,3-thiazole scaffold is a common structural element in bioactive molecules and natural products, known for its role in compounds with antibacterial, antifungal, and antitumor activities . As such, this biheterocyclic amine serves as a versatile and high-value building block for researchers synthesizing novel compounds to investigate new mechanisms of action, particularly in the development of anti-infective and anti-proliferative agents. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable laboratory and regulatory guidelines.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

1-ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H14N4S/c1-3-14-6-9(4-13-14)11-5-10-8(2)12-7-15-10/h4,6-7,11H,3,5H2,1-2H3

InChI Key

INLHFTAMCNKNLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(N=CS2)C

Origin of Product

United States

Preparation Methods

Convergent Synthesis Approach

This approach involves the independent synthesis of the heterocyclic fragments followed by their coupling to form the target molecule. The key steps include:

  • Preparation of the Thiazole Derivative :
    The 4-methyl-1,3-thiazol-5-yl methyl fragment can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under basic conditions.
    Reaction Conditions :

    • Reagents: 2-Aminothiazole derivatives, α-haloketones (e.g., α-bromoketones)
    • Catalyst: Base such as potassium carbonate or sodium hydroxide
    • Solvent: Ethanol or acetonitrile
    • Temperature: Reflux (~80–100°C)
    • Duration: 4–8 hours
  • Preparation of the Pyrazole Amine :
    The pyrazol-4-amine core can be synthesized via cyclization of hydrazines with β-dicarbonyl compounds, such as β-ketoesters or β-diketones, under acidic or basic conditions.
    Reaction Conditions :

    • Reagents: Hydrazine hydrate, diketones (e.g., acetylacetone)
    • Catalyst: Acidic conditions (e.g., acetic acid) or basic (e.g., sodium ethoxide)
    • Solvent: Ethanol or water
    • Temperature: Reflux (~80°C)
    • Duration: 3–6 hours
  • Coupling of the Fragments :
    The key step involves forming the N-alkyl linkage between the thiazole and pyrazole units. This can be achieved via nucleophilic substitution or cross-coupling reactions.

    • Method :
      • Use of a suitable electrophilic intermediate, such as a halogenated thiazole, which reacts with the nucleophilic amino group on the pyrazole derivative.
      • Catalysis with copper or palladium catalysts can facilitate the coupling, especially in the presence of ligands like triphenylphosphine or phosphines.
      • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
      • Temperature: 35–60°C
      • Duration: 12–24 hours

Stepwise Synthesis Approach

This method involves sequential functionalization:

  • Step 1 : Synthesis of the 4-methyl-1,3-thiazol-5-yl methyl derivative via cyclization of appropriate thioamide precursors.

  • Step 2 : Alkylation of the pyrazol-4-amine with the thiazole derivative, often using alkyl halides or activated intermediates such as mesylates or tosylates.

  • Step 3 : Final purification through recrystallization or chromatography to isolate the target compound.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors and automation are employed to improve efficiency, safety, and reproducibility. Key considerations include:

Parameter Description
Reaction Medium Use of environmentally benign solvents like ethanol or water to reduce toxicity and waste.
Catalysts Palladium or copper catalysts optimized for high turnover and recyclability.
Purification Recrystallization, chromatography, or membrane separation to ensure high purity (>99%).
Yield Optimization Adjusting stoichiometry, temperature, and reaction time; microwave-assisted synthesis can reduce reaction times and improve yields.

Reaction Data Summary

Step Reaction Type Typical Conditions Yield Notes
1 Thiazole synthesis Reflux, base, α-haloketone 70–85% Cyclization of 2-aminothiazole derivatives
2 Pyrazole synthesis Reflux, hydrazine, diketone 65–80% Cyclization to form pyrazol-4-amine
3 Coupling Copper-catalyzed N-alkylation 50–70% Use of DMF or DMSO as solvent
4 Purification Recrystallization >99% purity Ensures removal of impurities

Research Findings and Optimization Strategies

  • Microwave-Assisted Synthesis : Studies indicate that microwave irradiation can significantly reduce reaction times (from hours to minutes) and improve yields due to uniform heating and activation of reaction pathways.

  • Catalyst Selection : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) have demonstrated high efficiency in forming carbon-nitrogen bonds necessary for heterocyclic linkages.

  • Solvent Effects : Polar aprotic solvents like DMSO and DMF enhance solubility of reactants and catalysts, leading to higher reaction rates.

  • Yield Enhancement : Fine-tuning stoichiometry, temperature, and reaction duration, coupled with in-situ monitoring, can optimize yields above 80%.

Chemical Reactions Analysis

1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings. .

Scientific Research Applications

1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs can be categorized based on pyrazole/thiazole substitutions and functional group variations. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine (Target) C${10}$H${15}$N$_{5}$S 237.33 Ethyl-pyrazole, thiazole-methylamine substituent; potential for dual hydrogen bonding.
1-Ethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine C${10}$H${15}$N$_{5}$ 205.26 Lacks thiazole; methyl-pyrazole substituent instead. Reduced steric bulk.
1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine C${7}$H${11}$N$_{3}$S 169.25 Simpler thiazole-ethylamine structure; no pyrazole. Higher solubility potential.
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide C${21}$H${20}$N$_{6}$OS 404.48 Extended phenyl-acetamide chain; nitro group introduces electron-withdrawing effects.

Key Observations :

  • The target compound’s thiazole-methylamine group distinguishes it from simpler pyrazole derivatives (e.g., ), likely enhancing binding specificity in biological systems.
  • The nitro-substituted analog in exhibits a higher molecular weight (404.48 g/mol) due to the phenyl-acetamide chain, which may reduce bioavailability compared to the target compound.
Pharmacological and Crystallographic Insights
  • Bioactivity : Thiazole and pyrazole moieties are prevalent in kinase inhibitors (e.g., dasatinib) due to their ability to form hydrogen bonds and hydrophobic interactions. The target’s ethyl group may enhance metabolic stability compared to methyl analogs .
  • Structural Analysis: While crystallographic data for the target are absent, ’s thiazole-containing piperidinone (dihedral angle: 51.88° between thiazoles) suggests that substituent orientation critically impacts molecular conformation and intermolecular interactions . SHELX-based refinement methods (e.g., ) are standard for such analyses.

Biological Activity

1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, with a focus on its anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula for 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is C10_{10}H12_{12}N4_{4}S. The compound features a pyrazole ring connected to a thiazole moiety, which is known for contributing to various biological activities.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. For 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine, the synthetic route may include the following steps:

  • Formation of the thiazole ring.
  • Alkylation with ethyl halides.
  • Final condensation with appropriate hydrazines.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular:

  • Mechanism : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancer cells .
  • In Vivo Studies : Animal models have demonstrated that compounds similar to 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine can significantly reduce tumor size and improve survival rates .
Cancer Type Cell Line IC50 (µM) Effect
Breast CancerMDA-MB-23115Inhibition of proliferation
Lung CancerA54920Induction of apoptosis
Colorectal CancerHCT11618Cell cycle arrest

Antibacterial Activity

Several studies have reported the antibacterial properties of thiazole-containing compounds:

  • Spectrum of Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism : It is believed that the thiazole ring enhances membrane permeability or disrupts bacterial protein synthesis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented:

  • Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
Inflammatory Model Effect Reference
Carrageenan-induced edemaSignificant reduction in paw swelling
LPS-induced inflammationDecreased TNF-alpha levels in serum

Case Studies

A notable study evaluated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that modifications to the thiazole moiety significantly enhanced anticancer activity. Specifically, compounds with electron-withdrawing groups on the thiazole exhibited improved potency against breast cancer cells .

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